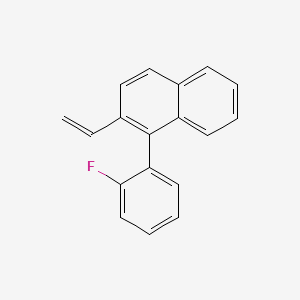

1-(2-Fluorophenyl)-2-vinylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13F |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

2-ethenyl-1-(2-fluorophenyl)naphthalene |

InChI |

InChI=1S/C18H13F/c1-2-13-11-12-14-7-3-4-8-15(14)18(13)16-9-5-6-10-17(16)19/h2-12H,1H2 |

InChI Key |

OGQQKYLXQKRNNJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3F |

Origin of Product |

United States |

Contextualization of Substituted Naphthalene Derivatives in Modern Synthesis

Substituted naphthalene (B1677914) derivatives are a significant class of compounds in contemporary organic synthesis due to their wide-ranging applications. thieme-connect.combohrium.com The naphthalene core, a bicyclic aromatic system, is a prevalent structural motif in many biologically active molecules and functional materials. researchgate.net Consequently, the development of efficient and selective methods for the synthesis of polysubstituted naphthalenes is an active area of research. researchgate.net

Modern synthetic strategies for accessing these derivatives are diverse and sophisticated. Metal-catalyzed cross-coupling reactions, cycloaddition reactions, and various annulation strategies have emerged as powerful tools for constructing the naphthalene skeleton with precise control over substituent placement. thieme-connect.comresearchgate.net The challenge often lies in achieving high regioselectivity, especially when introducing multiple substituents onto the naphthalene ring. researchgate.net The inherent reactivity patterns of the naphthalene system, with the α-positions generally being more reactive than the β-positions in electrophilic substitutions, provide a basis for synthetic planning, but more complex substitution patterns require more advanced methodologies. researchgate.net

The functionalization of the naphthalene core allows for the fine-tuning of its electronic and steric properties, which is crucial for its application in various fields. For instance, in materials science, substituted naphthalenes are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. In medicinal chemistry, the naphthalene scaffold is found in a number of approved drugs and is a common starting point for the development of new therapeutic agents. thieme-connect.combohrium.com

Significance of Vinyl and Fluorophenyl Moieties in Aromatic Systems

The introduction of vinyl and fluorophenyl moieties into an aromatic system like naphthalene (B1677914) imparts specific and often desirable properties to the resulting molecule. These functional groups are not merely passive substituents; they actively influence the electronic structure, reactivity, and potential applications of the parent compound.

The vinyl group (–CH=CH2) is a versatile functional group in organic synthesis. wikipedia.org It can participate in a wide array of chemical transformations, including polymerization, cycloadditions, and various cross-coupling reactions. wikipedia.orgnih.gov In the context of aromatic systems, a vinyl substituent can extend the π-conjugation of the aromatic ring, which can have a significant impact on the molecule's photophysical properties. This extended conjugation is often exploited in the design of dyes, fluorescent probes, and materials for optical applications. guidechem.com Furthermore, the vinyl group can act as a synthetic handle, allowing for further elaboration of the molecular structure. acs.org For example, it can be oxidized, reduced, or used as a dienophile in Diels-Alder reactions. researchgate.net

The fluorophenyl group, in this case, a 2-fluorophenyl group, introduces the unique effects of fluorine into the aromatic system. Fluorine is the most electronegative element, and its presence on an aromatic ring has profound electronic consequences. mdpi.com It exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring and influence its reactivity in, for example, electrophilic aromatic substitution reactions. researchgate.net This electronic perturbation can also affect the acidity of nearby protons and the stability of reaction intermediates. Beyond its electronic influence, fluorine substitution can also impact the conformational preferences and metabolic stability of a molecule, which is of particular importance in medicinal chemistry. mdpi.comnih.gov The introduction of fluorine can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate. mdpi.com The specific placement of the fluorine atom on the phenyl ring, as in the ortho position in 1-(2-fluorophenyl)-2-vinylnaphthalene, can also lead to specific steric interactions and conformational constraints.

Overview of Synthetic Challenges in Constructing Complex Fluorinated Aryl Vinyl Naphthalenes

Strategies for Constructing the Naphthalene Core with Vinyl Functionality

The formation of the vinylnaphthalene backbone is a critical first step in the synthesis. This can be achieved through various methods, including building the naphthalene ring system with the vinyl group already incorporated or by functionalizing a pre-existing naphthalene core.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a fundamental approach to building the naphthalene core. chim.it These strategies often provide a high degree of control over the substitution pattern of the final product. For instance, a [4+2] cycloaddition, analogous to the Diels-Alder reaction, can be envisioned where a suitably substituted diene reacts with a dienophile to form the bicyclic precursor to the naphthalene system. Subsequent aromatization would yield the desired naphthalene scaffold.

Another powerful strategy is the anion-accelerated vinylcyclopropane (B126155) rearrangement, which serves as a [4+1] annulation method for creating five-membered rings and can be adapted for more complex systems. mit.edu While not a direct route to naphthalene, such ring-expansion and rearrangement strategies are part of the broader toolkit for constructing complex cyclic systems. mit.edu The specific precursors for these cyclization routes would need to be designed to incorporate or allow for the later introduction of the vinyl group at the C2 position.

Palladium-catalyzed reactions are indispensable tools for forming carbon-carbon bonds and are well-suited for constructing vinylnaphthalene scaffolds. acs.orgresearchgate.net One common approach involves the dehydrogenation of an ethylnaphthalene precursor, though this can sometimes be complicated by polymerization of the resulting vinylnaphthalene product. google.com

A more controlled method is the palladium-catalyzed Heck reaction, which couples a vinyl halide or triflate with a naphthalene derivative, or conversely, a vinyl boronic acid or ester with a halogenated naphthalene. nih.govorganic-chemistry.org For example, 2-bromonaphthalene (B93597) could be coupled with a vinylating agent like trivinylboroxane-pyridine complex under Suzuki-Miyaura conditions to install the vinyl group. orgsyn.org Alternatively, methods starting from 2-acetylnaphthalene (B72118) involve reduction of the ketone to an alcohol, followed by dehydration to yield 2-vinylnaphthalene (B1218179). google.comguidechem.com These methods provide reliable access to the 2-vinylnaphthalene intermediate, which is crucial for the subsequent arylation step. guidechem.comchemsynthesis.comnih.gov

Introduction of the 2-Fluorophenyl Moiety

Once the vinylnaphthalene core is established (or a suitable precursor is in hand), the next critical step is the introduction of the 2-fluorophenyl group at the C1 position. Cross-coupling and direct C-H functionalization are the dominant strategies for this transformation.

Cross-coupling reactions are a highly reliable and widely used method for forging aryl-aryl bonds. The Suzuki-Miyaura reaction is particularly prominent, typically involving the coupling of an aryl halide (e.g., 1-bromo-2-vinylnaphthalene) with an arylboronic acid (e.g., 2-fluorophenylboronic acid). mdpi.comresearchgate.net This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netbeilstein-journals.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.org

The Heck reaction can also be employed for arylation, for example, by coupling 1-iodonaphthalene (B165133) with 2-fluorostyrene (B1345600), although controlling regioselectivity can be a challenge. organic-chemistry.orgacs.org The key to these approaches is the pre-functionalization of the naphthalene ring at the C1 position with a suitable leaving group, such as a bromide or iodide, to direct the coupling.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Naphthalene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yields |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-2-vinylnaphthalene (B12071209) | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, CsF, or KF | Toluene, THF/H₂O, or Dioxane | Good to Excellent |

| Heck Reaction | 1-Iodo-2-vinylnaphthalene | 2-Fluorostyrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Moderate to Good |

| Stille Coupling | 1-Bromo-2-vinylnaphthalene | (2-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ | - (Base not always required) | Toluene or THF | Good to Excellent |

In recent years, direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling. anr.frrsc.org This approach avoids the need for pre-functionalizing the naphthalene substrate. nih.govresearchgate.net For the synthesis of this compound, a direct C-H arylation of 2-vinylnaphthalene with a 2-fluorophenyl source could be employed.

These reactions are typically catalyzed by transition metals like palladium. researchgate.net The regioselectivity of C-H activation can be challenging to control. However, the presence of a directing group can steer the functionalization to a specific position. nih.govresearchgate.net In the case of 2-vinylnaphthalene, the inherent electronic properties of the naphthalene ring system may favor functionalization at the C1 (peri) position, although mixtures of isomers are possible. The development of specific catalysts and ligands is key to achieving high selectivity for the desired C1 arylation. researchgate.netresearchgate.net

Table 2: Comparison of C-H Functionalization Approaches

| Strategy | Advantages | Challenges | Typical Reagents |

|---|---|---|---|

| Undirected C-H Arylation | Avoids pre-functionalization steps. | Poor regioselectivity, often leading to isomeric mixtures. | Aryl halides, Diaryliodonium salts |

| Directed C-H Arylation | Excellent control of regioselectivity. | Requires installation and removal of a directing group, adding steps. | Substrates with coordinating groups (e.g., amides, pyridyls) |

| Transient Directing Group | Improves regioselectivity without permanent modification. | Requires specific catalysts and ligands; scope can be limited. | Amino acid ligands, Norbornene mediators |

Multi-Step Synthetic Sequences and Convergence

A convergent synthesis , by contrast, involves preparing key fragments of the molecule separately and then combining them in a late-stage step. For this target molecule, a convergent approach might involve:

Synthesis of a 1-bromo-2-vinylnaphthalene intermediate.

Separately, preparation of a 2-fluorophenylboronic acid or a related organometallic reagent.

A final, late-stage Suzuki-Miyaura coupling reaction to join the two fragments.

Sequential Functionalization of Naphthalene Precursors

A logical and widely employed strategy for constructing polysubstituted naphthalenes is the stepwise introduction of functional groups onto a pre-existing naphthalene core or a suitable precursor. This approach allows for controlled regioselectivity by leveraging the inherent reactivity of the starting material or by using directing groups and pre-installed functionalities like halogens.

One plausible route begins with a dihalogenated naphthalene, such as 1,2-dibromonaphthalene. The differential reactivity of the bromine atoms, or the use of specific catalytic conditions, can allow for selective sequential cross-coupling reactions. For instance, a first Suzuki-Miyaura coupling could be performed at the C1 position with (2-fluorophenyl)boronic acid, followed by a second coupling at the C2 position with a vinyl-donating reagent like vinylboronic acid or vinyltributylstannane. nih.govepa.gov

Alternatively, a process can start from a more accessible precursor like a 1-tetralone. A multi-step sequence involving an interrupted Vilsmeier-Haack reaction can convert a tetralone into a multisubstituted 1-chloronaphthalene. acs.org This chlorinated intermediate then serves as a platform for subsequent metal-catalyzed cross-coupling reactions to introduce the vinyl and 2-fluorophenyl groups in a controlled, stepwise manner.

Another powerful sequential strategy involves C–H functionalization. nih.gov In this scenario, one could start with 2-vinylnaphthalene, a commercially available or readily synthesized intermediate. The subsequent step would involve a directed C–H arylation at the C1 position. nih.gov This transformation is typically catalyzed by transition metals like palladium, often requiring a directing group to achieve the desired regioselectivity, although direct C-H arylation of naphthalenic systems has been demonstrated. researchgate.net Conversely, one could begin with 1-(2-fluorophenyl)naphthalene (B15067589) and perform a C–H vinylation at the C2 position, a reaction also mediated by metal catalysts.

Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a more elegant and efficient approach to complex molecules. nih.gov These processes enhance synthetic efficiency by reducing the number of purification steps, saving time and resources.

For the synthesis of 1-aryl-2-vinylnaphthalene analogues, a cascade reaction could be designed to form the naphthalene core and install the substituents concurrently. One such strategy involves the use of aryne intermediates. A one-pot, three-aryne cascade strategy has been developed for naphthalene formation, capitalizing on both traditional benzyne (B1209423) generation and the hexadehydro-Diels-Alder (HDDA) reaction from simple 1,3-diyne precursors. nih.govnih.gov By carefully designing the diyne and the aryne trapping agent, it is conceivable to construct the desired 1,2-disubstituted pattern in a single, complex transformation.

Palladium-catalyzed cascade reactions are also prominent. A sequence could be initiated by the oxidative addition of palladium to an appropriately substituted aryl halide, followed by an intermolecular carbopalladation and a subsequent intramolecular C–H activation or Heck-type reaction to assemble the polycyclic framework. researchgate.net For instance, a process involving the sequential vinyl C–H activation and cyclization of a vinyl-containing substrate demonstrates the potential for building complex scaffolds from simpler starting materials in a tandem fashion. nih.gov Combining different catalytic cycles, such as a cobalt-catalyzed step followed by a palladium-catalyzed cross-coupling in one pot, represents another sophisticated tandem approach to building functionalized aromatic systems. mdpi.com

Catalytic Approaches in Synthesis

Catalysis is the cornerstone of modern organic synthesis, providing the tools to form C-C bonds with high selectivity and under mild conditions. Both metal-based and, more recently, organocatalytic or photoredox-mediated methods are instrumental in the synthesis of complex aromatic structures like this compound.

Metal-Catalyzed Coupling and Addition Reactions

Transition metal catalysis, particularly using palladium, is the most powerful and versatile method for the synthesis of 1-aryl-2-vinylnaphthalenes. The Suzuki-Miyaura cross-coupling reaction is a preeminent example, enabling the formation of C(sp²)–C(sp²) bonds between an organohalide (or triflate) and an organoboron compound. nih.gov

A typical Suzuki-Miyaura approach to the target molecule would involve the reaction of a naphthalene precursor bearing a leaving group (e.g., Br, I, OTf) at the C1 position with (2-fluorophenyl)boronic acid, and another leaving group at the C2 position for coupling with a vinylboronic acid derivative. The reaction is catalyzed by a palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand, base, and solvent is crucial for the reaction's success. beilstein-journals.org For example, using Pd(PPh₃)₄ with a carbonate base often leads to retention of configuration in vinyl couplings, while other ligand systems can be tuned for different outcomes. beilstein-journals.org

A noteworthy variation involves a Suzuki-Miyaura coupling enabled by a controllable aryl-to-vinyl 1,4-palladium migration. nih.gov This allows for the synthesis of multisubstituted olefins from ortho-vinyl aromatic bromides, providing a novel pathway to related structures.

Direct C–H arylation is another key metal-catalyzed strategy. This method avoids the pre-functionalization required for cross-coupling reactions. A palladium catalyst, such as Pd(OAc)₂, can mediate the coupling of an aromatic C–H bond (e.g., at the C1 position of 2-vinylnaphthalene) with an arylating agent like an aryl iodide or a diaryliodonium salt. nih.govresearchgate.net

Below is a table summarizing representative catalytic systems used in the synthesis of substituted naphthalenes.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Application Example | Ref. |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | Coupling of ortho-bromoanilines with boronic esters. | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene | Stereoretentive coupling of vinyl triflates. | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Coupling of aryl chlorides. | epa.gov |

| C-H Arylation | Pd/C (5 wt%) | None | N/A | Dichloroethane | Direct arylation of naphthalene with diaryliodonium salts. | nih.gov |

| C-H Arylation | Pd(OAc)₂ | None | Ag₂CO₃ | TFA | Phosphine-free arylation of naphthalene with aryl iodides. | researchgate.net |

Organocatalytic and Photoredox-Mediated Approaches

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to traditional metal-catalyzed methods, often proceeding under very mild conditions and offering unique reactivity pathways. These approaches rely on the generation of radical intermediates through single-electron transfer (SET) processes initiated by an excited photocatalyst.

The synthesis of structures analogous to this compound can be envisioned using these modern techniques. For example, a visible-light-mediated process has been developed for the construction of 4-aryl-1,2-dihydronaphthalene derivatives. nih.gov This reaction merges photoredox catalysis with cobalt catalysis to achieve the direct single-electron oxidation of methylenecyclopropanes, leading to a radical cascade annulation. This demonstrates the potential to build the core arylnaphthalene structure using light-driven methods.

A general mechanism for such a transformation involves a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, reaches an excited state. This excited catalyst can then oxidize or reduce a substrate to generate a radical ion. This radical can then engage in subsequent bond-forming steps. For the synthesis of the target molecule, one could imagine the photoredox-generated arylation of a vinylnaphthalene precursor or the vinylation of a 1-arylnaphthalene. While specific examples for this exact transformation are still emerging, visible-light-induced cascade annulations have been successfully used to synthesize other complex heterocyclic and carbocyclic systems, highlighting the immense potential of this strategy. rsc.org

Elucidation of Reaction Pathways for Vinyl Group Transformations

The vinyl group of this compound is the primary site of reactivity in many transformations. The specific reaction pathway, whether proceeding through radical, ionic, or concerted mechanisms, is dictated by the reagents, catalysts, and reaction conditions employed.

Radical Intermediates and Propagation

Reactions involving radical intermediates are a significant class of transformations for vinylarenes. These reactions are typically initiated by the formation of a highly reactive radical species that adds to the vinyl group's double bond. A free radical is a neutral, electron-deficient intermediate with an unpaired electron, often residing in a p orbital on an sp2-hybridized carbon. libretexts.org The stability of radical intermediates follows the order of tertiary > secondary > primary, and they are significantly stabilized by resonance, such as in benzylic or allylic positions. libretexts.org

In the context of this compound, a radical addition would proceed via the formation of a benzylic radical, which is stabilized by the adjacent naphthalene ring. The general mechanism involves three key stages:

Initiation: Generation of the initial radical species, often through homolytic cleavage of a weak bond using heat or light. Common initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN). libretexts.org

Propagation: The initiator radical adds to the vinyl group of this compound. This addition can occur at either carbon of the double bond, but addition to the terminal carbon is favored to generate the more stable benzylic radical on the carbon adjacent to the naphthalene ring. This new radical can then react with another molecule, propagating the chain reaction. researchgate.net

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

Photoredox catalysis offers a modern approach to generate radical intermediates under mild conditions. nih.gov In such systems, a photocatalyst, upon absorbing light, can initiate single-electron transfer (SET) events to generate radical ions from precursors. nih.gov These radical ions can then fragment or directly add to olefins like this compound to form a new radical intermediate. nih.gov This intermediate can then undergo further reactions, such as trapping by a hydrogen atom transfer (HAT) reagent or oxidation to a carbocation, leading to diverse functionalization. nih.gov

Ionic and Concerted Mechanisms

Besides radical pathways, the vinyl group can also react through ionic and concerted mechanisms.

Ionic mechanisms involve charged intermediates, specifically carbocations or carbanions. In the case of electrophilic addition to the vinyl group, a carbocation intermediate is formed. The stability of this carbocation is paramount in determining the reaction's feasibility and regioselectivity. The addition of an electrophile (E+) to the vinyl group of this compound would preferentially occur at the terminal carbon, leading to the formation of a secondary carbocation adjacent to the naphthalene ring. This carbocation is significantly stabilized by resonance with the aromatic system.

Concerted reactions are characterized by the simultaneous breaking and forming of bonds in a single transition state, without the formation of any intermediates. youtube.com Pericyclic reactions, such as the Diels-Alder reaction, are classic examples of concerted pathways. The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene. The stereochemistry of the reactants is maintained in the product, a hallmark of concerted mechanisms.

Regioselectivity and Stereoselectivity of Functionalization

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the newly formed bonds) is a central challenge in organic synthesis.

Control of Addition to the Vinyl Moiety

Additions to the vinyl group of this compound can yield different constitutional isomers depending on the reaction mechanism.

Electrophilic Additions: These reactions, proceeding through a carbocation intermediate, typically follow Markovnikov's rule . The electrophile adds to the less substituted carbon of the vinyl group, and the nucleophile adds to the more substituted carbon (the one bearing the more stable carbocation).

Radical Additions: In the presence of radical initiators, additions of species like HBr proceed via an anti-Markovnikov pathway. The radical adds to the less substituted carbon to form the more stable benzylic radical, leading to the bromine atom ending up on the terminal carbon.

Metal-Catalyzed Additions: Transition metal catalysis provides a powerful tool for controlling selectivity. For instance, copper hydride (CuH) catalyzed reductive couplings of vinyl heteroarenes with carbonyl compounds can be controlled by the choice of ligand to yield either dearomatized or exocyclic addition products. nih.gov Such methodologies, if applied to this compound, could offer precise control over the reaction's outcome.

Stereoselectivity in additions to the vinyl group can be achieved by using chiral catalysts or reagents. Asymmetric hydrogenation or dihydroxylation, for example, can lead to the preferential formation of one enantiomer or diastereomer over another.

Directed Functionalization of the Naphthalene Ring

While the vinyl group is often the most reactive site, functionalization can also be directed to the naphthalene ring. The existing substituents, the 1-(2-fluorophenyl) group and the 2-vinyl group, influence the position of subsequent electrophilic aromatic substitution reactions. Both groups are activating and ortho-, para-directing. However, the steric bulk of the 1-substituent would likely direct incoming electrophiles to the less hindered positions of the naphthalene core.

In specific enzyme systems, such as naphthalene 1,2-dioxygenase, the orientation of the substrate in the active site is the primary factor determining the regio- and stereoselectivity of oxidation on the aromatic ring. nih.govnih.gov While this is a biological example, it highlights the principle that controlling the substrate's orientation relative to the reagent can achieve high levels of selectivity.

Role of Fluorine in Reaction Mechanisms and Reactivity

The fluorine atom on the phenyl ring, though seemingly remote from the reactive vinyl group, exerts a significant influence on the molecule's reactivity through both electronic and steric effects. rsc.org

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density of the entire molecule, potentially deactivating the vinyl group towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated through resonance (+M or +R effect), particularly when it is in a position para to a reactive center. rsc.org In this compound, the ortho-fluorine's inductive effect is likely dominant, influencing the electronic properties of the adjacent aromatic system and, to a lesser extent, the vinyl group. The carbon-fluorine bond is very strong, making organofluorine compounds often resistant to thermal and oxidative stress. nih.govstackexchange.com

Steric Effects: The presence of the 2-fluorophenyl group at the 1-position of the naphthalene ring creates a sterically hindered environment. This steric bulk can influence the approach of reagents to both the vinyl group and the naphthalene ring, potentially affecting the regioselectivity and stereoselectivity of reactions.

The interplay of these electronic and steric factors can be subtle. For example, the positioning of fluorine atoms on a pyridine (B92270) ring has been shown to have a profound impact on the molecule's electronic structure and ionization behavior due to a combination of inductive and resonance effects. rsc.org A similar nuanced influence can be expected in this compound, where the fluorine atom helps to fine-tune the molecule's reactivity profile.

Electronic Effects on Reaction Kinetics and Thermodynamics

The vinyl group, being a π-system, can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. In electrophilic addition reactions across the double bond, the vinyl group donates π-electrons to the incoming electrophile. The naphthalene ring system is an extended conjugated system that can effectively delocalize charge, thereby influencing the stability of reaction intermediates and transition states.

These electronic features have a profound impact on reaction kinetics and thermodynamics. For instance, in an electrophilic addition to the vinyl group, the electron-withdrawing nature of the 2-fluorophenyl group would be expected to decrease the electron density of the double bond, thereby slowing down the reaction rate compared to an unsubstituted analogue. The thermodynamic stability of the resulting carbocation intermediate would also be influenced. The naphthalene ring, with its ability to delocalize the positive charge, would play a significant role in stabilizing this intermediate.

A hypothetical comparison of reaction rates for the electrophilic bromination of 2-vinylnaphthalene and its derivatives could illustrate these effects, as shown in Table 1.

Table 1: Hypothetical Relative Rate Constants for Electrophilic Bromination

| Compound | Substituent at C1 | Relative Rate Constant (k_rel) |

|---|---|---|

| 1 | H | 1.00 |

| 2 | Phenyl | 0.85 |

| 3 | 2-Fluorophenyl | 0.65 |

| 4 | 4-Methoxyphenyl | 1.50 |

This table is generated for illustrative purposes based on established electronic effects and does not represent experimental data.

Steric Influences on Reaction Outcomes

The spatial arrangement of atoms in this compound plays a critical role in determining the stereoselectivity and regioselectivity of its reactions. The most significant steric factor is the presence of the 2-fluorophenyl group at the C1 position of the naphthalene ring, ortho to the vinyl group. This ortho-substituent creates considerable steric hindrance around the vinyl moiety.

This steric crowding can influence reaction outcomes in several ways:

Facial Selectivity: The bulky 2-fluorophenyl group can shield one face of the vinyl group's double bond, directing the attack of incoming reagents to the less hindered face. This can lead to the preferential formation of one diastereomer over another in reactions that generate new stereocenters.

Regioselectivity: In reactions where multiple sites are available for attack, steric hindrance can dictate the regioselectivity. For example, in a hydroboration-oxidation reaction, the boron reagent would preferentially add to the less sterically encumbered carbon of the vinyl group.

Conformational Effects: The steric interaction between the 2-fluorophenyl group and the naphthalene core restricts the rotation around the C1-C1' bond. This can lead to the existence of stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The specific conformation of the molecule at the time of reaction can significantly influence the reaction pathway and the stereochemical outcome.

The steric influence can be quantified by comparing the product distribution in reactions of sterically hindered versus unhindered substrates. Table 2 provides a hypothetical example of the diastereomeric excess (d.e.) observed in the epoxidation of different 1-substituted-2-vinylnaphthalenes.

Table 2: Hypothetical Diastereomeric Excess in the Epoxidation of 1-Substituted-2-vinylnaphthalenes

| Compound | Substituent at C1 | Diastereomeric Excess (d.e.) |

|---|---|---|

| 1 | H | 0% |

| 2 | Phenyl | 60% |

| 3 | 2-Fluorophenyl | 85% |

| 4 | 2,6-Dimethylphenyl | >95% |

This table is generated for illustrative purposes based on established principles of steric hindrance and does not represent experimental data.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to probe the intricate details of reaction mechanisms and to understand the factors governing selectivity in reactions involving complex molecules like this compound.

Density Functional Theory (DFT) for Mechanistic Probing

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the identification of the rate-determining step and the validation of a proposed mechanism. For instance, in a Diels-Alder reaction where the vinylnaphthalene acts as a diene, DFT could be used to compare the activation barriers for the formation of different regioisomeric products.

Analyze Electronic Properties: DFT calculations can provide insights into the electronic effects discussed earlier. Properties such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps can be calculated to rationalize the reactivity and selectivity of the molecule. For example, the calculated charge distribution can indicate the most likely sites for nucleophilic or electrophilic attack.

Predict Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of reactants and products and provide evidence for proposed structures.

Molecular Dynamics Simulations (if applicable for conformational analysis)

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for:

Conformational Analysis: As mentioned, steric hindrance can lead to restricted rotation around the C1-C1' bond. MD simulations can be used to explore the conformational landscape of the molecule, identify the most stable conformers, and calculate the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its reactivity. By simulating the molecule's motion in a solvent, a more realistic picture of its conformational preferences in solution can be obtained.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and reactivity of the solute. This can be particularly important for reactions that are sensitive to the polarity and hydrogen-bonding ability of the solvent.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , the specific analytical information required to construct the detailed article as outlined is not available in the public domain through the conducted searches.

The performed searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), mass fragmentation patterns, and vibrational spectroscopy (IR, Raman) specific to "this compound" did not yield the necessary detailed research findings or data required to populate the requested sections and subsections.

While general principles of these spectroscopic techniques and data for related compounds such as 2-vinylnaphthalene or other fluorinated aromatic compounds are available, generating the requested article for the specific molecule "this compound" would require speculation and fabrication of data, which would not be scientifically accurate or valid.

Therefore, this response cannot fulfill the request to generate an article with detailed, factual spectroscopic characterization for "this compound" due to the absence of the required source data.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Fluorophenyl 2 Vinylnaphthalene

Vibrational Spectroscopy (IR, Raman)

Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-(2-Fluorophenyl)-2-vinylnaphthalene is expected to exhibit a series of characteristic absorption bands that confirm its key structural features.

The high-wavenumber region would be dominated by C-H stretching vibrations. Aromatic C-H stretches from both the naphthalene (B1677914) and fluorophenyl rings are anticipated to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The vinyl group should also present C-H stretching vibrations in this region.

The mid-wavenumber region provides significant structural information. The C=C stretching vibrations of the aromatic rings are expected to produce a pattern of sharp bands in the 1620-1450 cm⁻¹ region. The vinyl C=C stretch is also anticipated in this range, likely around 1630 cm⁻¹. A strong and characteristic band for the C-F stretch of the fluorophenyl group is expected in the 1250-1100 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) from the substituted aromatic rings would give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹), which are diagnostic of the substitution patterns. For instance, a strong band around 910 cm⁻¹ is characteristic of the out-of-plane wag for a terminal vinyl group.

Table 1: Expected FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080-3050 | Medium | Aromatic C-H Stretch |

| 3020-3010 | Medium | Vinylic C-H Stretch |

| 1630-1620 | Medium-Sharp | Vinylic C=C Stretch |

| 1600, 1580, 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | Aryl C-F Stretch |

| 990, 910 | Strong | Vinylic C-H Out-of-Plane Bend |

| 830-740 | Strong | Aromatic C-H Out-of-Plane Bend |

Raman Spectroscopy for Vibrational Modes and Structural Specificity

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, this technique is particularly effective for identifying vibrations of the non-polar C=C bonds.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3080-3050 | Medium | Aromatic C-H Stretch |

| 1630-1620 | Strong | Vinylic C=C Stretch |

| 1605, 1585 | Strong | Aromatic C=C Ring Stretch |

| 1380 | Strong | Naphthalene Ring Breathing Mode |

| 1000 | Medium | Phenyl Ring Breathing Mode |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible Absorption for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by its extensive π-conjugated system, which includes the naphthalene ring, the vinyl bridge, and the fluorophenyl ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. utoronto.ca

The UV-Vis spectrum, typically recorded in a solvent like cyclohexane (B81311) or ethanol, is expected to show intense absorption bands corresponding to π → π* transitions. Naphthalene itself displays characteristic absorptions around 220 nm, 275 nm, and 312 nm. The addition of the vinyl and fluorophenyl substituents extends the conjugation, which is expected to cause a bathochromic (red) shift in these absorption maxima. The spectrum would likely feature a strong absorption band below 250 nm and one or more structured bands at longer wavelengths (280-350 nm), characteristic of the extended aromatic system. The precise position and intensity (molar absorptivity, ε) of these bands are sensitive to the planarity and electronic nature of the conjugated system.

Table 3: Anticipated UV-Vis Absorption Data for this compound in Cyclohexane

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~240 | > 25,000 | π → π |

| ~285 | ~10,000 | π → π |

| ~330 | ~8,000 | π → π* |

Fluorescence Spectroscopy for Photophysical Properties

Molecules with extended aromatic systems, such as naphthalene derivatives, are often fluorescent. mdpi.com Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the molecule's excited state properties and its environment.

Upon excitation at a wavelength corresponding to one of its absorption bands (e.g., ~330 nm), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength (lower energy). For substituted naphthalenes, emission is often observed in the 340-450 nm range. mdpi.com Key photophysical properties that can be determined include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state. These parameters are sensitive to molecular structure, solvent polarity, and the presence of quenchers.

Table 4: Predicted Photophysical Properties for this compound

| Parameter | Predicted Value | Significance |

| Excitation λmax (nm) | ~330 | Corresponds to lowest energy absorption band |

| Emission λmax (nm) | ~360-380 | Characterizes the energy of the fluorescent emission |

| Stokes Shift (nm) | ~30-50 | Energy loss between absorption and emission |

| Quantum Yield (Φf) | 0.1 - 0.4 | Efficiency of the fluorescence process |

| Fluorescence Lifetime (τf, ns) | 1 - 10 | Duration of the excited state |

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of this compound or its derivatives would provide invaluable structural data. nih.gov

A crystallographic study would unambiguously determine bond lengths, bond angles, and, most importantly, the torsional or dihedral angles between the planes of the naphthalene and fluorophenyl rings. This conformational information is crucial, as the degree of planarity directly influences the extent of π-orbital overlap and, consequently, the electronic and photophysical properties observed in UV-Vis and fluorescence spectroscopy. benthamopen.com Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as π–π stacking or C-H···F interactions, which govern the material's solid-state properties. mdpi.com Should a crystal structure be determined, it would provide the ultimate validation for the structural features inferred from the spectroscopic techniques discussed above.

Chemical Reactivity and Transformations of 1 2 Fluorophenyl 2 Vinylnaphthalene

Reactions Involving the Vinyl Group

The vinyl group, a carbon-carbon double bond, is the most reactive site for additions and polymerizations. Its electronic properties are influenced by the bulky, aromatic naphthalene (B1677914) and fluorophenyl substituents, which can affect reaction rates and regioselectivity.

The vinyl group of 1-(2-Fluorophenyl)-2-vinylnaphthalene is susceptible to a variety of addition reactions, which are fundamental in synthetic organic chemistry for introducing new functional groups.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. stackexchange.com When applied to this compound, the boron atom of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds to the terminal carbon of the vinyl group, which is the less sterically hindered position. acs.org Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the carbon-boron bond with a carbon-hydroxyl bond. acs.org This process yields the anti-Markovnikov alcohol, 2-(1-(2-Fluorophenyl)naphthalen-2-yl)ethan-1-ol, with the hydroxyl group on the terminal carbon. The addition is characterized by syn-stereochemistry, where the hydrogen and hydroxyl groups are added to the same face of the double bond. stackexchange.com

Hydroformylation: Also known as the "oxo process," this reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond. mdpi.com Typically catalyzed by transition metal complexes, most commonly rhodium or cobalt, the reaction of this compound with carbon monoxide (CO) and hydrogen (H₂) can produce two isomeric aldehydes. The reaction can be tuned to favor either the linear aldehyde (3-(1-(2-Fluorophenyl)naphthalen-2-yl)propanal) or the branched, α-aryl aldehyde (2-(1-(2-Fluorophenyl)naphthalen-2-yl)propanal). Recent advances using copper hydride (CuH) catalysis for the hydroformylation of vinyl arenes have shown high selectivity for the branched isomer. onlineorganicchemistrytutor.com

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the vinyl double bond. For vinylarenes like this compound, transition-metal catalysts are often required. Palladium-catalyzed intermolecular hydroamination of 2-vinylnaphthalene (B1218179) with alkylamines has been shown to yield the corresponding Markovnikov addition product, where the nitrogen atom attaches to the benzylic carbon. This provides a direct route to valuable arylethylamine products.

| Reaction Type | Reagents | Expected Major Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2-(1-(2-Fluorophenyl)naphthalen-2-yl)ethan-1-ol | Anti-Markovnikov |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Branched: 2-(1-(2-Fluorophenyl)naphthalen-2-yl)propanalLinear: 3-(1-(2-Fluorophenyl)naphthalen-2-yl)propanal | Catalyst/Ligand Dependent |

| Hydroamination | R₂NH, Pd catalyst | N-(1-(1-(2-Fluorophenyl)naphthalen-2-yl)ethyl)dialkylamine | Markovnikov |

Similar to other vinyl-substituted aromatic compounds like styrene (B11656) and unsubstituted vinylnaphthalenes, this compound can serve as a monomer for polymerization. The presence of the large, rigid naphthalene and fluorophenyl groups would be expected to impart specific properties to the resulting polymer, such as a high glass transition temperature (Tg) and unique photophysical characteristics.

Coordination polymerization of 2-vinylnaphthalene using rare-earth metal catalysts has been shown to produce highly syndiotactic polymers. Anionic, cationic, and radical polymerization methods are also viable for vinylnaphthalenes, suggesting that this compound could be polymerized through these mechanisms to form poly(this compound). The bulky substituents would likely influence the stereochemistry and molecular weight of the resulting polymer chains.

Oxidation: The vinyl group can be selectively oxidized. A common transformation for vinylarenes is the oxidation to a ketone. For instance, the iron-catalyzed Wacker-type oxidation of 2-vinylnaphthalene using oxygen as the oxidant yields 2-acetylnaphthalene (B72118). Applying similar conditions to this compound would be expected to produce 1-(1-(2-Fluorophenyl)naphthalen-2-yl)ethan-1-one. Other strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to oxidative cleavage of the double bond.

Reduction: The vinyl double bond can be selectively reduced to an ethyl group without affecting the aromatic naphthalene or phenyl rings. Catalytic hydrogenation is the most common method for this transformation. Using catalysts such as palladium on carbon (Pd/C) with molecular hydrogen (H₂) at mild temperatures and pressures selectively saturates the alkene, yielding 1-(2-Fluorophenyl)-2-ethylnaphthalene. mdpi.comspbu.ru This method is highly efficient and clean, producing no byproducts other than the reduced alkane. mdpi.com

Reactions on the Naphthalene Core

The naphthalene ring system is aromatic and thus undergoes substitution reactions rather than addition, preserving its stable electronic structure. The reactivity and positional selectivity of these reactions are dictated by the directing effects of the pre-existing 1-(2-Fluorophenyl) and 2-vinyl substituents.

While aromatic systems are generally stable, certain reactions can induce dearomatization. A notable example applicable to vinylnaphthalenes is the silver-mediated enantioselective aza-electrophilic dearomatization. researchgate.netnih.gov In this reaction, the vinylnaphthalene couples with an azodicarboxylate in a formal [4+2] cycloaddition. researchgate.netnih.gov The reaction proceeds via an aziridinium (B1262131) intermediate, which facilitates the subsequent dearomatization of the naphthalene ring to which the vinyl group is attached. researchgate.net This transformation converts the planar aromatic system into a chiral, polycyclic structure, highlighting a modern approach to leveraging the vinyl group to influence the reactivity of the naphthalene core. researchgate.netnih.gov

Electrophilic Aromatic Substitution: The naphthalene core is electron-rich and readily undergoes electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of the incoming electrophile is directed by the existing substituents. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. brainly.inlibretexts.org

For this compound, the directing effects are as follows:

The 2-vinyl group is weakly activating and directs incoming electrophiles to the ortho (C3) and para (C6) positions.

The 1-(2-Fluorophenyl) group is a bulky aryl substituent. It is generally considered deactivating due to its inductive effect but directs ortho (no open position) and para (C4). The steric hindrance from this large group would significantly disfavor substitution at adjacent positions.

Considering these factors, the most likely positions for electrophilic attack are C4, C5, and C8. The C1 position in a 2-substituted naphthalene is often highly activated. researchgate.net However, the presence of the bulky fluorophenyl group at C1 sterically hinders attack at C8 and makes attack at other α-positions (C4 and C5) more probable. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution: Standard nucleophilic aromatic substitution (SNAr) is generally not feasible on the electron-rich naphthalene core of this molecule. This type of reaction requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it towards attack by a nucleophile. As this compound lacks such activating groups, its naphthalene core is not susceptible to SNAr reactions under normal conditions.

Transformations of the Fluorophenyl Substituent

The 2-fluorophenyl group offers several avenues for chemical modification, primarily centered around the fluorine atom and the phenyl ring itself.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct defluorination challenging under standard conditions. However, nucleophilic aromatic substitution (SNAr) can be a viable strategy to replace the fluorine atom, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the naphthalene moiety is not strongly electron-withdrawing, which means that harsh reaction conditions would likely be required for a successful SNAr reaction.

Potential nucleophiles for such a transformation could include alkoxides, thiolates, and amines. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.comlibretexts.org The rate of reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 1-(2-Methoxyphenyl)-2-vinylnaphthalene |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 1-(2-(Phenylthio)phenyl)-2-vinylnaphthalene |

It is important to note that without experimental data, these are predicted reactions, and their feasibility would need to be confirmed in a laboratory setting.

The fluorophenyl ring can undergo further functionalization through electrophilic aromatic substitution (EAS). The fluorine atom is an ortho-, para-directing deactivator. This means that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom, but the reaction rate will be slower compared to benzene. Given the steric hindrance from the bulky naphthalene group at the 2-position, the para-position (5-position of the phenyl ring) is the most likely site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 1-(2-Fluoro-5-nitrophenyl)-2-vinylnaphthalene |

| Bromination | Br2, FeBr3 | 1-(5-Bromo-2-fluorophenyl)-2-vinylnaphthalene |

The regioselectivity of these reactions would need to be carefully analyzed, as the naphthalene ring system could also be susceptible to electrophilic attack, although the fluorophenyl ring is deactivated. libretexts.org

Derivatization and Scaffold Modification

The this compound scaffold can be modified at various positions to generate a library of derivatives. The vinyl group is a particularly versatile handle for such modifications. It can participate in a wide range of reactions, including addition reactions and cross-coupling reactions.

Electrophilic Addition to the Vinyl Group: The double bond of the vinyl group is electron-rich and readily undergoes electrophilic addition. pressbooks.pubsavemyexams.com For instance, reaction with hydrogen halides (H-X) would lead to the formation of a haloethyl derivative, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogens. libretexts.org

Table 3: Examples of Derivatization via the Vinyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrobromination | HBr | 1-(2-Fluorophenyl)-2-(1-bromoethyl)naphthalene |

| Hydration | H2O, H2SO4 (cat.) | 1-(2-(2-Fluorophenyl)naphthalen-1-yl)ethanol |

| Dihydroxylation | OsO4, NMO | 1-(2-(2-Fluorophenyl)naphthalen-1-yl)ethane-1,2-diol |

Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of a wide variety of substituents. umontreal.caunistra.fr These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.org For example, a Heck reaction with an aryl halide could extend the conjugation of the system.

Furthermore, the naphthalene core itself can be functionalized, although this is generally more challenging once it is substituted. Electrophilic substitution on the naphthalene ring would likely occur at one of the unsubstituted positions, with the preferred position being influenced by both electronic and steric factors. libretexts.org

The combination of these potential transformations on the fluorophenyl ring, the vinyl group, and the naphthalene scaffold provides a rich platform for the synthesis of a diverse range of derivatives from this compound.

Potential Applications in Chemical Sciences

Role as an Advanced Synthetic Building Block

The structural features of 1-(2-Fluorophenyl)-2-vinylnaphthalene make it a promising candidate as a precursor and intermediate in the synthesis of more complex molecules.

Precursor to Complex Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. oup.comrsc.org The naphthalene (B1677914) core of this compound already classifies it as a PAH, and its vinyl group provides a reactive handle for further elaboration to construct more complex, extended π-systems.

The vinyl group can participate in various carbon-carbon bond-forming reactions, such as Diels-Alder reactions or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings), to build larger polycyclic structures. researchgate.netnih.gov The presence of the 2-fluorophenyl substituent can influence the electronic properties and solid-state packing of the resulting larger PAHs, which is a key factor in the performance of organic semiconductor materials. oup.comresearchgate.net The fluorine atom can also be used to tune the solubility and thermal stability of the final products. acs.org

Hypothetical Synthetic Routes to Complex PAHs:

| Reaction Type | Potential Reactant | Potential Product Class |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused polycyclic systems |

| Suzuki Cross-Coupling | Arylboronic acids | Extended bi-aryl and poly-aryl PAHs |

| Heck Reaction | Aryl halides | Substituted stilbene-like PAHs |

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netfrontiersin.orgekb.eg The vinyl group of this compound could potentially act as a reactive component in various MCRs. For instance, it could serve as a dienophile or an alkene component in reactions that construct complex heterocyclic or carbocyclic frameworks. The fluorinated phenyl ring and the naphthalene moiety would then be incorporated into the final product, imparting specific steric and electronic properties.

While no specific MCRs involving this compound have been reported, its structure is amenable to participation in known MCR methodologies.

Catalysis and Ligand Design

The design of novel catalysts and ligands is a cornerstone of modern synthetic chemistry, enabling the development of new and more efficient chemical transformations.

Incorporation into Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov Chiral phosphine (B1218219) ligands are a prominent class of ligands used in asymmetric transition-metal catalysis. nih.govresearchgate.net The vinyl group of this compound could be functionalized, for example, through hydrophosphination, to introduce a phosphine moiety. The resulting phosphine could then be used as a ligand in transition metal complexes.

The inherent chirality of a suitably substituted derivative, or the introduction of a chiral center during functionalization, could lead to the formation of a novel chiral ligand. The bulky and electronically distinct fluorophenyl and naphthyl groups would create a specific chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions.

Potential Functionalization for Ligand Synthesis:

| Functionalization Reaction | Reagent | Resulting Functional Group | Potential Ligand Class |

| Hydrophosphination | Secondary phosphine (e.g., diphenylphosphine) | Tertiary phosphine | Chiral phosphine ligands |

| Heck-type reaction | Phosphine-containing aryl halide | Phosphine-functionalized stilbene | P,P- or P,N-bidentate ligands |

Application as a Catalyst or Co-catalyst Component

While less common for a molecule of this type, it is conceivable that a metal complex of this compound itself could exhibit catalytic activity. nih.govmdpi.commdpi.com For example, coordination of the vinyl group and the aromatic system to a transition metal could generate a species with catalytic properties for reactions such as polymerization or hydrogenation. The fluorophenyl group could influence the Lewis acidity of the metal center, thereby tuning its catalytic activity. However, without experimental data, this remains speculative.

Materials Science Applications**

The properties of this compound suggest its potential use in the development of advanced materials.

Fluorinated organic materials are of great interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic effects. rsc.org The introduction of fluorine into conjugated systems can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection in organic electronic devices. oup.comrsc.org

The vinyl group of this compound makes it a potential monomer for polymerization. The resulting polymer would have a poly(vinylnaphthalene) backbone with pendant 2-fluorophenyl groups. Such a polymer could have interesting optical and electronic properties, and the fluorine atoms might enhance its solubility and stability. Organometallic polymers could also be synthesized by coordinating a metal to the monomer before or after polymerization. pageplace.demdpi.com

Potential Material Applications:

| Material Class | Potential Application | Key Feature |

| Fluorinated Polymer | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Tunable electronic properties, enhanced stability |

| Organometallic Polymer | Catalysis, sensors | Redox activity, specific binding properties |

| Dopant in Organic Semiconductors | Tuning of charge transport properties | Influence on molecular packing and energy levels |

Potential in Optoelectronic Materials (e.g., Fluorescent Probes, NLO materials)

The core structure of this compound combines a naphthalene ring, a known fluorophore, with a vinyl group and a fluorophenyl substituent. This combination suggests a potential for interesting photophysical properties.

Fluorescent Probes: Naphthalene derivatives are widely used as fluorescent probes due to their intrinsic fluorescence, sensitivity to the local environment, and the ability to be chemically modified. hoffmanchemicals.com The emission properties of a naphthalene core can be tuned by substituents. The introduction of a 2-fluorophenyl group at the 1-position could modulate the electronic properties of the naphthalene system, potentially leading to shifts in the absorption and emission spectra, and influencing the fluorescence quantum yield. The vinyl group offers a site for further functionalization, allowing the molecule to be tethered to other systems or to participate in sensing reactions.

Nonlinear Optical (NLO) Materials: Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-withdrawing groups, are investigated for NLO applications. The this compound structure possesses an extended π-system across the naphthalene and phenyl rings. The fluorine atom acts as an electron-withdrawing group, which could induce intramolecular charge transfer, a key feature for second-order NLO activity. Theoretical calculations on related donor-acceptor naphthalene derivatives have shown that such substitutions can lead to large first static hyperpolarizabilities, a measure of NLO activity.

| Property | Relevant Structural Feature | Potential Effect |

| Fluorescence | Naphthalene Core | Intrinsic blue-region fluorescence. |

| 2-Fluorophenyl Group | Modulates emission wavelength and quantum yield. | |

| Vinyl Group | Site for further functionalization. | |

| NLO Activity | Extended π-System | Facilitates electron delocalization. |

| Fluorine Atom | Acts as an electron-withdrawing group, creating a potential donor-π-acceptor system. |

Potential in Polymeric Materials and Macromolecular Architectures

The most direct application suggested by the molecule's name is in polymer science. The vinyl group is a polymerizable moiety, making this compound a monomer.

Polymer Synthesis: Unsubstituted 2-vinylnaphthalene (B1218179) is known to undergo polymerization to form poly(2-vinylnaphthalene). Various polymerization techniques, including coordination, anionic, cationic, and radical methods, can be employed. It is conceivable that this compound could be polymerized to create a novel fluorinated polymer, poly(this compound).

Macromolecular Architectures: The properties of the resulting polymer would be significantly influenced by the bulky and polar 1-(2-Fluorophenyl) substituent. This group would likely increase the polymer's glass transition temperature (Tg) compared to unsubstituted poly(2-vinylnaphthalene) due to restricted chain mobility. The fluorine atoms would also impart specific properties such as increased thermal stability, chemical resistance, and altered solubility, characteristic of fluorinated polymers. Furthermore, this monomer could be used in copolymerization with other vinyl monomers, such as styrene (B11656), to create copolymers with tunable properties.

| Monomer | Potential Polymer | Key Features of Polymer |

| 2-Vinylnaphthalene | Poly(2-vinylnaphthalene) | Known thermoplastic with specific photophysical properties. |

| This compound | Poly(this compound) | Expected higher Tg, thermal stability, and modified optical properties due to the fluorophenyl group. |

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular assembly relies on non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic or fluorous interactions.

Self-Assembly: The large, flat surface of the naphthalene ring system is prone to π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures. The introduction of a fluorophenyl group provides an additional avenue for controlling self-assembly. Fluorinated segments can lead to "fluorous" interactions, where they preferentially associate with other fluorinated segments, driving specific packing arrangements. While this compound itself does not have strong hydrogen bonding capabilities, its derivatives could be designed to incorporate such groups. The interplay between π-π stacking of the naphthalene cores and segregation of the fluorophenyl groups could lead to the formation of unique supramolecular architectures like nanotubes, sheets, or vesicles.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on the development of innovative and environmentally benign methods for the synthesis of 1-(2-Fluorophenyl)-2-vinylnaphthalene. While classical methods can be envisioned for its construction, modern catalytic strategies offer significant advantages in terms of efficiency, selectivity, and sustainability.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.govorgsyn.orgmdpi.com This reaction would likely involve the coupling of a 2-vinylnaphthalene (B1218179) boronic acid or ester with 1-bromo-2-fluorobenzene (B92463), or conversely, 1-bromo-2-vinylnaphthalene (B12071209) with (2-fluorophenyl)boronic acid. The Suzuki-Miyaura reaction is well-known for its high functional group tolerance and generally mild reaction conditions. researchgate.netmdpi.commdpi.com Future work could focus on optimizing catalyst systems, including the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to achieve high yields and purity under sustainable conditions, potentially in greener solvents or even under solvent-free conditions. nih.gov

Another powerful tool for the synthesis of this compound is the Mizoroki-Heck reaction. organic-chemistry.orgwikipedia.orgnih.govyoutube.comchem-station.com This reaction could forge the C-C bond between 2-bromonaphthalene (B93597) and 2-fluorostyrene (B1345600), or 1-(2-fluorophenyl)ethene and a suitable naphthalene (B1677914) precursor. The Heck reaction is a cornerstone of C-C bond formation and offers a direct method for the vinylation of aryl halides. wikipedia.orgyoutube.com Research in this area could explore the use of highly active and stable palladium catalysts, including palladacycles, to improve reaction efficiency and expand the substrate scope. organic-chemistry.org Furthermore, investigations into the stereoselectivity of the Heck reaction could provide access to specific isomers of the target molecule. youtube.com

Beyond traditional cross-coupling, future synthetic efforts could be directed towards more atom-economical C-H activation strategies. rsc.org This approach would involve the direct coupling of 2-vinylnaphthalene with 2-fluorobenzene, eliminating the need for pre-functionalized starting materials. While challenging, the development of selective C-H activation catalysts for this transformation would represent a significant step forward in the sustainable synthesis of this and related compounds.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Reactants | Potential Advantages | Future Research Focus |

| Suzuki-Miyaura Coupling | 2-Vinylnaphthalene boronic ester and 1-bromo-2-fluorobenzene (or vice versa) | High functional group tolerance, mild conditions | Development of advanced catalysts, use of green solvents |

| Mizoroki-Heck Reaction | 2-Bromonaphthalene and 2-fluorostyrene (or vice versa) | Direct vinylation of aryl halides | Highly active and stable catalyst systems, stereoselective variants |

| C-H Activation | 2-Vinylnaphthalene and 2-fluorobenzene | High atom economy, reduced waste | Design of highly selective and efficient catalysts |

Exploration of Unconventional Reactivity Patterns

The unique combination of a vinyl group, a naphthalene core, and a fluorophenyl substituent in this compound suggests a rich and potentially unconventional reactivity profile that warrants thorough investigation.

The vinyl group is a versatile functional handle for a variety of chemical transformations. Future research should explore the polymerization of this monomer to create novel fluorinated polynaphthalenes. nih.govacs.orgosti.gov The presence of the bulky 2-fluorophenyl group could influence the stereochemistry of the polymerization, potentially leading to polymers with specific tacticities and, consequently, unique physical and optical properties. nih.gov The resulting polymers could exhibit high thermal stability and interesting dielectric properties, making them candidates for advanced materials applications.

The conjugated π-system of the vinylnaphthalene moiety makes it a potential candidate for cycloaddition reactions. Investigations into its behavior as a diene or dienophile in Diels-Alder reactions could lead to the synthesis of complex polycyclic structures. Furthermore, the photochemical reactivity of the naphthalene chromophore could be explored. nih.gov Irradiation with UV light could induce intramolecular cyclizations or intermolecular [2+2] cycloadditions, providing access to novel and complex molecular architectures.

The fluorine atom on the phenyl ring is expected to influence the electronic properties of the entire molecule, potentially altering the reactivity of the vinyl group and the naphthalene ring system. This could lead to unconventional reactivity patterns in electrophilic aromatic substitution reactions or in metal-catalyzed processes.

Integration into Advanced Functional Materials

The structural features of this compound make it a promising building block for the creation of advanced functional materials with tailored optical, electronic, and thermal properties.

The presence of both a fluorinated aromatic ring and a naphthalene core suggests potential applications in the field of organic electronics. sigmaaldrich.comresearchgate.netpsu.edu Fluorinated aromatic compounds are known to be good n-type semiconductors, while naphthalene derivatives have been explored for their charge-transport properties. nih.govresearchgate.net Therefore, polymers or oligomers derived from this compound could be investigated as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVCs). nih.govresearchgate.net The fluorine substitution could enhance the electron-accepting properties and improve the air stability of the resulting materials. nih.govresearchgate.net

The high refractive index and thermal stability often associated with naphthalene-containing polymers could be further enhanced by the incorporation of fluorine. nih.gov This makes polymers derived from this compound interesting candidates for applications in optical films, coatings, and other high-performance materials.

The potential applications in functional materials are summarized in the table below.

| Material Class | Potential Application | Key Molecular Features |

| Fluorinated Polynaphthalenes | Organic Electronics (OFETs, OLEDs, OPVCs) | Naphthalene core for charge transport, fluorophenyl group for n-type character and stability |

| Optical Polymers | High Refractive Index Films and Coatings | Naphthalene core, fluorine substitution for thermal and optical property enhancement |

| Functionalized Polymeric Supports | Catalysis, Separation Science | Vinyl group for polymerization, aromatic rings for functionalization |

Interdisciplinary Studies with Other Chemical Fields

The unique structure of this compound also opens doors for interdisciplinary research at the intersection of organic chemistry, materials science, and biology.

The introduction of fluorine can significantly impact the biological activity of organic molecules. nih.gov Future studies could explore the potential of this compound and its derivatives in medicinal chemistry and chemical biology. For instance, its interaction with biological targets could be investigated, and its properties as a molecular probe could be explored, leveraging the 19F nucleus for NMR studies.

In the realm of sensor technology, polymers derived from this compound could be utilized as sensitive layers in chemical sensors. researchgate.netresearchgate.netjournal-spqeo.org.ua The aromatic and fluorinated nature of the polymer could lead to specific interactions with various analytes, enabling their detection through changes in optical or electrical properties. The porous nature of hyper-crosslinked polymers derived from similar aromatic monomers could also be exploited for gas storage and separation applications. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.